molecular formula C12H18HgN4O4 B14706014 Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury CAS No. 22085-17-2

Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury

Cat. No.: B14706014
CAS No.: 22085-17-2
M. Wt: 482.89 g/mol
InChI Key: ADTGAZRHCUZUOX-UHFFFAOYSA-N
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Description

Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury is a complex organomercury compound characterized by the presence of two diazonium groups and tert-butoxy substituents

Preparation Methods

The synthesis of Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury typically involves the reaction of mercury(II) salts with diazonium compounds under controlled conditions. One common method involves the use of tert-butyl nitrite and a suitable mercury(II) salt in an organic solvent. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .

Chemical Reactions Analysis

Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form mercury oxides and other by-products.

    Reduction: Reduction reactions can convert the diazonium groups to amines or other functional groups.

    Substitution: The diazonium groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and thiols. .

Scientific Research Applications

Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury exerts its effects involves the interaction of its diazonium groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury can be compared with other organomercury compounds, such as:

Properties

CAS No.

22085-17-2

Molecular Formula

C12H18HgN4O4

Molecular Weight

482.89 g/mol

IUPAC Name

bis[1-diazo-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]mercury

InChI

InChI=1S/2C6H9N2O2.Hg/c2*1-6(2,3)10-5(9)4-8-7;/h2*1-3H3;

InChI Key

ADTGAZRHCUZUOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=[N+]=[N-])[Hg]C(=[N+]=[N-])C(=O)OC(C)(C)C

Origin of Product

United States

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